N-(3-ethylphenyl)-2-[7-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide
Description
N-(3-ethylphenyl)-2-[7-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide is a thieno[3,2-d]pyrimidin-4-one derivative characterized by a central bicyclic scaffold fused with a pyrimidine ring. The molecule features a 4-fluorophenyl substituent at the 7-position of the thienopyrimidine core and an acetamide group linked to the 3-ethylphenyl moiety.
Properties
IUPAC Name |
N-(3-ethylphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3O2S/c1-2-14-4-3-5-17(10-14)25-19(27)11-26-13-24-20-18(12-29-21(20)22(26)28)15-6-8-16(23)9-7-15/h3-10,12-13H,2,11H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGMRNGDBIPYZNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-ethylphenyl)-2-[7-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
The compound has the following chemical characteristics:
| Property | Details |
|---|---|
| Molecular Formula | C22H18FN3O2S |
| Molecular Weight | 407.5 g/mol |
| Purity | Typically ≥ 95% |
| IUPAC Name | This compound |
Anticancer Activity
Recent studies have evaluated the anticancer properties of this compound against various cancer cell lines. Notably, it has shown significant activity against prostate cancer (PC-3) cells. The compound demonstrated an IC50 value of approximately 22.5 μM, indicating its potential as an anticancer agent .
Table 1: Anticancer Activity Against PC-3 Cells
| Compound | IC50 (μM) |
|---|---|
| This compound | 22.5 |
| Standard Chemotherapy Agent | Varies |
Enzyme Inhibition
The compound has been assessed for its inhibitory effects on various enzymes. It showed potent inhibition of β-glucuronidase and α-glucosidase enzymes. For instance, in vitro studies indicated an IC50 value of 1.3 μM for β-glucuronidase inhibition, which is significantly lower than the standard inhibitor d-saccharic acid (IC50 = 45.8 μM) .
Table 2: Enzyme Inhibition Potency
| Enzyme | Compound IC50 (μM) | Standard IC50 (μM) |
|---|---|---|
| β-glucuronidase | 1.3 | 45.8 |
| α-glucosidase | 22.0 | 841 |
The mechanism through which this compound exerts its biological effects may involve the modulation of specific enzymatic pathways and cellular signaling mechanisms. The inhibition of β-glucuronidase can lead to altered drug metabolism and enhanced therapeutic efficacy in cancer treatments.
Case Studies
- In Vitro Antioxidant Activity : The compound was also tested for antioxidant properties using DPPH radical scavenging assays but showed limited activity compared to other compounds in its class .
- Cytotoxicity Studies : A cytotoxicity assay using MTT reduction indicated that the compound effectively reduced cell viability in PC-3 cells, supporting its potential use as an anticancer agent .
Comparison with Similar Compounds
Key Structural Variations
The following compounds share the thieno[3,2-d]pyrimidin-4-one core but differ in substituents, influencing their physicochemical and biological properties:
Critical Observations
Substituent Effects on Bioactivity :
- The 4-fluorophenyl group at the 7-position (common in the target compound and ) is associated with enhanced metabolic stability and binding affinity in kinase inhibitors, as seen in tyrosine kinase inhibitors like the compound in .
- Replacement of the ethyl group in the target compound with a methoxybenzyl group (as in ) may alter solubility and membrane permeability due to increased polarity.
Functional Analogues with Overlapping Pharmacophores
Kinase Inhibition
- The tyrosine kinase inhibitor in (N-[(3-fluoro-4-{[2-(5-{[(2-methoxyethyl)amino]methyl}pyridin-2-yl)thieno[3,2-b]pyridin-7-yl]oxy}phenyl)carbamothioyl]-2-(4-fluorophenyl)acetamide) demonstrates that fluorophenyl-acetamide derivatives can target kinase domains. The target compound’s 4-fluorophenyl group and acetamide side chain may mimic this binding mode .
Analytical Data
- While spectral data (e.g., IR, ^1^H-NMR) for the target compound are unavailable, analogs like and provide benchmarks. For example, the acetamide carbonyl stretch in appears at 1,730 cm⁻¹, consistent with the target compound’s expected IR profile .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
